molecular formula C24H24BrN5O3 B2734263 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1359105-49-9

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2734263
CAS No.: 1359105-49-9
M. Wt: 510.392
InChI Key: IXMBJYDWPRADBB-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a carboxamide group at position 4, a methyl group at position 5, and a [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl moiety at position 1. The N-substituent is a 2,6-dimethylphenyl group. Its molecular complexity arises from the integration of multiple aromatic and heterocyclic systems, including the oxazole and triazole rings, which are known to enhance electronic delocalization and binding affinity in medicinal chemistry applications . Similar compounds, such as those reported in and , share the triazole-carboxamide scaffold but differ in substituents (e.g., methoxy vs. bromo groups), influencing their physicochemical and biological properties.

Properties

IUPAC Name

1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O3/c1-13-7-6-8-14(2)21(13)27-23(31)22-15(3)30(29-28-22)12-19-16(4)33-24(26-19)18-11-17(25)9-10-20(18)32-5/h6-11H,12H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMBJYDWPRADBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1359105-49-9) represents a novel class of organic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and overall pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C24H24BrN5O3C_{24}H_{24}BrN_{5}O_{3}, with a molecular weight of approximately 510.39 g/mol. The structure features multiple functional groups, including a triazole ring and oxazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxazole structures. For instance:

  • Cell Viability Assays : The compound was evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported in the micromolar range, suggesting a promising therapeutic index .
Cell LineIC50 (µM)
MCF-70.65
HeLa2.41

These results indicate that structural modifications can lead to enhanced selectivity and potency against specific cancer types.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of p53 pathways. Western blot analyses revealed increased levels of p53 and caspase-3 cleavage in treated cells, suggesting that the compound promotes programmed cell death in cancerous cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression:

  • Carbonic Anhydrase Inhibition : Preliminary studies suggest that derivatives of this compound can selectively inhibit human carbonic anhydrases (hCA IX and XII), which are implicated in tumorigenesis. Compounds exhibiting nanomolar inhibition concentrations were identified, highlighting their potential as therapeutic agents in cancer treatment .

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

  • Study on Oxadiazole Derivatives : Research indicated that oxadiazole derivatives showed significant anticancer activity by targeting cell cycle regulation pathways. Modifications to the oxadiazole structure enhanced selectivity towards cancer cells while sparing normal cells .
  • Triazole Derivatives : A comparative analysis of various triazole derivatives demonstrated that modifications could lead to improved binding affinities for target proteins involved in cancer pathways. This suggests that similar strategies could be employed for optimizing the activity of the compound under discussion .

Scientific Research Applications

This compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various pathogens. It has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans12 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of the compound against MRSA. The findings indicated that it not only inhibited bacterial growth but also reduced biofilm formation by up to 50%, which is critical in treating chronic infections associated with MRSA.

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of this compound against various fungal pathogens. Results showed that it was effective against Candida albicans, with an MIC comparable to established antifungal agents like fluconazole. This suggests that it may serve as a promising candidate for antifungal therapy.

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

  • Antibacterial Agent : Development as a treatment for bacterial infections, particularly those caused by resistant strains.
  • Antifungal Agent : Potential use in treating fungal infections, especially those resistant to current antifungal therapies.
  • Cancer Research : Exploration of its cytotoxic effects on cancer cell lines could reveal additional therapeutic uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Triazole-Carboxamide Cores
Compound Name Key Substituents Molecular Weight Notable Features
N-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl, 2,6-dimethylphenyl 336.395 Lacks bromo and oxazole groups; simpler aromatic substitution.
N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl, 2,4-dimethoxyphenyl 366.42 Dimethoxy and dimethyl groups enhance lipophilicity.
1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl, 4-fluorophenyl 324.36 Fluorine substitution improves metabolic stability and bioavailability.

Key Differences :

  • The 2,6-dimethylphenyl group on the carboxamide nitrogen may reduce rotational freedom, favoring specific conformations for receptor interactions .
Halogen-Substituted Heterocycles
  • 5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (6m) :
    • Contains a bromophenyl-benzoxazole system (IR: 533 cm⁻¹ for C-Br; 1H-NMR: δ 2.55 for CH3).
    • The thione group (C=S at 1212 cm⁻¹) increases polarity compared to the target compound’s oxazole-methyl group.
  • Isostructural Chloro vs.
Heterocyclic Variations
  • Antimicrobial data for these compounds (MIC: 4–32 µg/mL) suggest the triazole-carboxamide core in the target compound may offer superior bioactivity due to enhanced hydrogen-bonding motifs.
  • 1,3,4-Oxadiazole vs.

Tables of Comparative Data

Table 1: Spectroscopic Comparison of Brominated Heterocycles
Compound IR (C-Br, cm⁻¹) 1H-NMR (CH3, δ ppm) Key Functional Groups
Target Compound (Theoretical) ~550 ~2.4–2.6 Oxazole C-O, Triazole C-N
6m () 533 2.55 Triazole-thione C=S, Benzoxazole
2-(4-Bromobenzyl)-5-(Thiophen-2-yl)-1,3,4-Oxadiazole N/A 2.3–2.7 Oxadiazole C=N, Thiophene C-S

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • The compound’s synthesis likely involves multi-step protocols, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , followed by oxazole ring construction via cyclization of brominated precursors (e.g., using phosphorus oxychloride) .
  • Key factors:

  • Catalyst selection : Copper(I) iodide for regioselective triazole formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve intermediate stability .
  • Temperature control : Cyclization steps often require reflux (80–120°C) to drive reactions to completion .
    • Purity validation: Use HPLC (>95% purity) and HRMS for mass confirmation .

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy :

  • 1^1H/13^{13}C NMR identifies substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the triazole-oxazole core .
    • X-ray crystallography : Determines absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .
    • Mass spectrometry : HRMS-ESI confirms molecular ion peaks (e.g., [M+H]+^+ with <5 ppm error) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and target interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases, Hsp90) based on triazole/oxazole pharmacophores .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize in vitro testing .
  • ADMET prediction : Tools like SwissADME evaluate solubility (LogP ~3.5), permeability, and cytochrome P450 interactions .

Q. What in vitro assays are suitable for evaluating anticancer or antimicrobial activity?

  • Antiproliferative assays :

  • MTT/PrestoBlue against cancer cell lines (e.g., IC50_{50} values <10 µM in renal RXF 393 or melanoma SK-MEL-5 cells) .
  • Compare to reference agents (e.g., carboxyamidotriazole) for potency benchmarking .
    • Antimicrobial screening :
  • MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Synergy studies with fluconazole for fungal pathogens .

Q. How do structural modifications (e.g., halogen substitution) impact activity?

  • SAR table :

Modification (R-group)Activity Trend (IC50_{50})Key Reference
Br → Cl (oxazole)↑ Antiproliferative (2.5 µM)
Methoxy → Ethoxy↓ Solubility, ↑ LogP
Triazole N-methylation↓ Kinase binding affinity
  • Rationale: Bromine enhances lipophilicity and target binding via halogen bonding; methyl groups reduce metabolic oxidation .

Q. How should researchers resolve contradictions in biological data (e.g., divergent IC50_{50} values across studies)?

  • Troubleshooting steps :

Verify assay conditions (e.g., serum concentration, incubation time) .

Re-test with standardized cell lines (e.g., NCI-60 panel) .

Confirm compound stability under assay conditions (HPLC post-assay) .

  • Case example : Discrepancies in kinase inhibition may arise from ATP concentration variations (use [ATP] = Km for consistency) .

Methodological Notes

  • Stereochemical resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers if asymmetric centers are present .
  • Data reproducibility : Share NMR raw data (FID files) and crystallographic CIFs in supplementary materials .
  • Ethical reporting : Disclose negative results (e.g., lack of activity in specific assays) to avoid publication bias .

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